molecular formula C11H12O5 B409878 (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid CAS No. 876708-54-2

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid

Cat. No.: B409878
CAS No.: 876708-54-2
M. Wt: 224.21g/mol
InChI Key: NPIWTFRWEJKLSZ-UHFFFAOYSA-N
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Description

The compound “(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid” features a benzodioxin core fused with an acetic acid moiety via a methoxy-methyl linker at the 2-position of the dioxane ring. For example, the closely related “(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid” (CAS 10288-82-1) has a molecular formula of C₁₀H₁₀O₅ and a molecular weight of 210.186, with a reported synthesis yield of 85% . The substitution pattern (e.g., 2-ylmethoxy vs. 6-yloxy) significantly influences electronic and steric properties, which can modulate solubility, reactivity, and bioactivity.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-11(13)7-14-5-8-6-15-9-3-1-2-4-10(9)16-8/h1-4,8H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIWTFRWEJKLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzo Dioxin Core Construction

The benzodioxin moiety is typically synthesized via cyclization of catechol derivatives. For example, reacting pyrocatechol with epichlorohydrin under basic conditions forms the dioxane ring, as demonstrated in the synthesis of related compounds. This method avoids costly starting materials but requires careful control of reaction stoichiometry to prevent oligomerization.

Nucleophilic Substitution Strategies

Nucleophilic displacement of leaving groups (e.g., halides, sulfonates) on the dioxin scaffold is a widely employed method.

Alkylation of Hydroxymethyl-Dihydrodioxin

A patented approach involves treating 2-(hydroxymethyl)-2,3-dihydrobenzodioxin with chloroacetic acid in the presence of a base such as potassium tert-butoxide (KOtBu). The reaction proceeds in polar aprotic solvents like dimethylacetamide (DMA) at 0–5°C, achieving 62% yield after crystallization. Critical parameters include:

ParameterOptimal ConditionEffect on Yield
BaseKOtBu (2.1–2.5 equiv)Maximizes O-alkylation
Temperature0–5°CMinimizes hydrolysis
SolventDMAEnhances nucleophilicity

This method circumvents protection-deprotection steps, making it scalable for industrial production.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables ether bond formation between 2-(hydroxymethyl)dihydrodioxin and hydroxyl-protected acetic acid derivatives. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) affords moderate yields (45–55%) but requires chromatographic purification.

Transition Metal-Catalyzed Coupling Reactions

Pd-mediated cross-coupling has emerged as a powerful tool for constructing the aryl-ether linkage.

Suzuki-Miyaura Coupling

Aryl boronic esters of benzodioxin react with bromoacetic acid derivatives under Pd(PPh₃)₄ catalysis. For instance, coupling 3-(2,3-dihydrobenzodioxin-6-yl)-2-methylbenzoic acid with a boronate ester in 1,4-dioxane/water (2:1) at 110°C achieves 61% yield. Key advantages include:

  • Chemoselectivity for the aryl bromide position

  • Tolerance of ester and carboxylic acid functionalities

Ullmann-Type Coupling

Copper(I)-catalyzed coupling between 2-(iodomethyl)dihydrodioxin and sodium glycolate in dimethylformamide (DMF) at 120°C provides the target compound in 38% yield. While less efficient than Pd catalysis, this method avoids sensitive phosphine ligands.

Oxidation and Esterification Sequences

Multi-step routes involving oxidation of alcohol intermediates followed by ester hydrolysis are common.

Epoxide Ring-Opening Strategy

Glycidyl derivatives of benzodioxin react with glycolic acid under basic conditions. For example, (R)-glycidyl-3-nitrobenzenesulfonate undergoes nucleophilic attack by the hydroxyl group of glycolic acid in the presence of benzyltriethylammonium chloride, yielding the ester intermediate. Subsequent hydrolysis with aqueous NaOH affords the carboxylic acid in 43% overall yield.

TEMPO-Mediated Oxidation

Oxidizing 2-(hydroxymethyl)dihydrodioxin with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and bis(acetoxy)iodobenzene (BAIB) in acetonitrile/water generates the aldehyde, which is further oxidized to the carboxylic acid using NaClO₂. This two-step sequence achieves 58% yield but requires strict pH control.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost Efficiency
Nucleophilic Alkylation62HighModerate
Mitsunobu Reaction55LowHigh
Suzuki Coupling61ModerateHigh
Ullmann Coupling38LowLow
Epoxide Ring-Opening43ModerateModerate
TEMPO Oxidation58LowHigh

Nucleophilic alkylation and Suzuki coupling are preferred for large-scale synthesis due to their balance of yield and operational simplicity.

Challenges and Optimization Strategies

Regioselectivity in Ether Formation

Competing alkylation at the dioxin oxygen versus the hydroxymethyl group remains a challenge. Employing bulky bases like DBU (1,8-diazabicycloundec-7-ene) suppresses O-alkylation by deprotonating the hydroxymethyl group more efficiently.

Purification of Polar Intermediates

Chromatographic separation of hydrophilic byproducts can reduce yields. Crystallization-driven purification using cyclohexane/MTBE mixtures improves recovery rates to >85%.

Stability of Glycidyl Intermediates

Epoxide ring-opening reactions are prone to racemization. Using chiral auxiliaries like (R)-glycidyl sulfonates maintains enantiopurity, with enantiomeric excess (ee) >98% reported .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituent
(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid 10288-82-1 C₁₀H₁₀O₅ 210.186 6-yloxy-acetic acid
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid 17253-11-1 C₁₀H₁₀O₄ 194.18 6-yl-acetic acid
(2,3-Dihydro-benzo[1,4]dioxin-6-ylsulfanyl)-acetic acid N/A C₁₀H₁₀O₄S 226.25 6-sulfanyl-acetic acid
9n (from ) N/A C₂₃H₂₃N₃O₅S 453.51 5-(4-hydroxy-3-methoxybenzylidene)
  • Compound 9n () demonstrates the impact of a 4-hydroxy-3-methoxybenzylidene group on kinase inhibition (IC₅₀ = 2 μM for SsCK1), suggesting that electron-donating groups enhance selectivity .

Physicochemical Properties

Table 4: Physical Properties

Compound Melting Point (°C) Solubility (Predicted)
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid N/A Moderate in polar solvents
9n () 202–204 Low (lipophilic)
9m () 170–243 (dec.) Low
  • The target compound’s acetic acid moiety likely improves aqueous solubility compared to non-polar derivatives like 9m. However, the methoxy group may reduce crystallinity, as seen in the decomposition range of 9m .

Biological Activity

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid is an organic compound characterized by its unique benzodioxin ring structure and various functional groups. This compound has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound through detailed analysis, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₁H₁₂O₅, with a molecular weight of 224.22 g/mol. The compound features a dioxin ring that contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₁H₁₂O₅
Molecular Weight224.22 g/mol
IUPAC Name2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid
InChI KeyNPIWTFRWEJKLSZ-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with acetic acid derivatives under controlled conditions. Common methods include:

  • Direct Esterification : Utilizing acetic anhydride or acetyl chloride in the presence of a catalyst.
  • Microwave-Assisted Synthesis : Enhancing reaction rates and yields through microwave irradiation.

These methods allow for high yield and purity of the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by:

  • Enzyme Inhibition : Binding to active sites on enzymes and altering their activity.
  • Receptor Modulation : Interacting with cell surface receptors to influence signal transduction pathways.

Understanding these mechanisms is crucial for exploring therapeutic applications.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively.
  • Anti-inflammatory Effects : Studies suggest it may reduce inflammation markers in cellular models.
  • Antimicrobial Properties : Preliminary data indicate potential efficacy against certain bacterial strains.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Antioxidant Activity : A study published in Molecules demonstrated that derivatives of benzodioxins exhibit significant antioxidant properties through radical scavenging assays .
  • Anti-inflammatory Research : An investigation into the anti-inflammatory effects revealed that compounds similar to this compound reduced cytokine production in vitro .

Comparative Analysis

Comparing this compound with structurally similar compounds can provide insights into its unique properties:

Compound NameSimilaritiesDifferences
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanolDioxin ring structureDifferent functional groups affecting reactivity
(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methylamine hydrochlorideShares core structureVarying substituents leading to different activities

Q & A

Basic: What are the optimal synthetic routes for (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid, and how can reaction yields be improved?

Answer:
Synthesis typically involves functionalizing the benzo[1,4]dioxin core with a methoxy-acetic acid sidechain. Key steps include:

  • Nucleophilic substitution : Reacting 2,3-dihydrobenzo[1,4]dioxin-2-ylmethanol with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
  • Oxidation control : Using mild oxidizing agents (e.g., TEMPO/NaClO) to avoid over-oxidation of the dioxin ring, which can degrade the bicyclic structure .
    Yield optimization requires monitoring reaction time and temperature (e.g., 50–60°C for 12–24 hours) and employing high-purity starting materials. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures minimal byproduct contamination .

Advanced: How can computational tools predict plausible synthetic pathways for novel derivatives of this compound?

Answer:
Databases like REAXYS and PISTACHIO enable retrosynthetic analysis by identifying analogous reactions. For example:

  • Template-based prediction : Input the target structure into REAXYS to retrieve published protocols for benzo[1,4]dioxin functionalization. Filter results by reaction type (e.g., etherification, carboxylation) and yield thresholds (>70%) .
  • Feasibility scoring : Use BKMS_METABOLIC to evaluate enzymatic compatibility for biotransformation steps, such as regioselective hydroxylation .
    Advanced users should cross-validate predictions with experimental data (e.g., NMR tracking of intermediate stability) to resolve discrepancies between computational and empirical results .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • HPLC-MS : Quantify purity using a C18 column (acetonitrile/water + 0.1% formic acid) and monitor for degradation products (e.g., ring-opening byproducts at m/z 150–200) .
  • NMR spectroscopy : Confirm the dioxin ring’s integrity via ¹H NMR (δ 4.2–4.5 ppm for methylene protons) and ¹³C NMR (δ 65–70 ppm for ether carbons). Compare with PubChem-deposited reference spectra .
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives, particularly for chiral centers in the acetic acid moiety .

Advanced: How can researchers investigate this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Binding assays : Use surface plasmon resonance (SPR) to measure affinity (KD) for targets like cyclooxygenase-2 (COX-2). Immobilize the target protein on a CM5 chip and titrate the compound (0.1–100 µM) in HBS-EP buffer .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding modes .
  • Mutagenesis studies : Compare binding kinetics of wild-type vs. mutant receptors (e.g., replacing Tyr355 in COX-2 with Ala) to identify critical interaction residues .

Basic: What are the solubility and stability profiles under physiological conditions?

Answer:

  • Solubility : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO or ethanol (50 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤0.1%) to avoid cellular toxicity .
  • Stability : Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C). The dioxin ring is stable at pH 6–8 but hydrolyzes in strongly acidic/basic conditions, forming 2-hydroxyethoxyacetic acid derivatives .

Advanced: How do structural modifications (e.g., halogenation) affect bioactivity and metabolic pathways?

Answer:

  • Halogenation : Introduce Cl or F at the benzene ring (position 6 or 7) to enhance metabolic stability. Use microsomal assays (human liver microsomes + NADPH) to compare half-lives: Fluorinated derivatives show 2–3× longer t₁/₂ than non-halogenated analogs .
  • Metabolite profiling : Incubate with CYP3A4/CYP2D6 isoforms and analyze via LC-QTOF-MS. Major metabolites include hydroxylated dioxin rings (m/z +16) and glucuronide conjugates .
  • SAR studies : Correlate logP values (calculated via ChemAxon) with cytotoxicity (IC₅₀ in cancer cell lines). Higher lipophilicity (logP >3) often improves membrane permeability but increases off-target effects .

Basic: How can researchers mitigate toxicity risks during in vitro studies?

Answer:

  • Cytotoxicity screening : Test concentrations (0.1–100 µM) in HEK293 or HepG2 cells using MTT assays. Limit working concentrations to IC₁₀ values .
  • Reactive oxygen species (ROS) assays : Use DCFH-DA probes to detect oxidative stress. If ROS levels exceed 2× baseline, add antioxidants (e.g., 1 mM NAC) to culture media .

Advanced: What strategies resolve contradictions in published biological activity data?

Answer:

  • Meta-analysis : Aggregate data from PubChem, ChEMBL, and REAXYS. Apply statistical weighting to studies with rigorous controls (e.g., dose-response curves vs. single-dose assays) .
  • Orthogonal validation : Replicate conflicting results using alternate methods (e.g., confirm apoptosis via Annexin V-FITC/PI flow cytometry if TUNEL assays are inconsistent) .
  • Batch variability checks : Compare compound lots via NMR and LC-MS to rule out impurity-driven discrepancies .

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